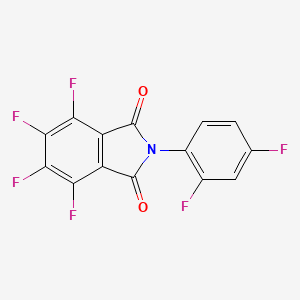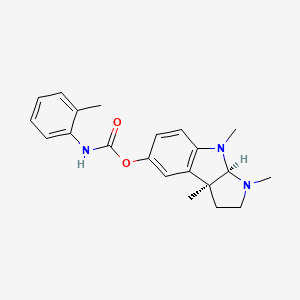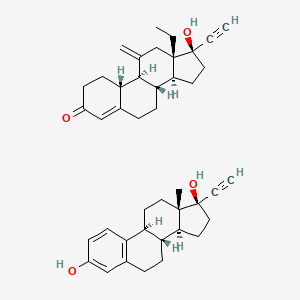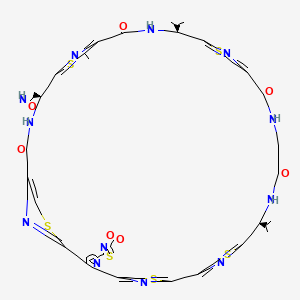
CPS 49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, materials science, and industrial applications. The presence of multiple fluorine atoms in the molecule enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CPS 49 typically involves the reaction of 2,4-difluoroaniline with tetrafluorophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups .
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and resistance to metabolic degradation. This compound could be explored for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CPS 49 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can form strong hydrogen bonds and electrostatic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure, leading to different chemical properties and applications.
2-(2,4-Difluorophenyl)-pyridine: Another fluorinated compound with similar applications in materials science and catalysis.
Uniqueness
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is unique due to its tetrafluorinated isoindole core, which provides enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Propriétés
Numéro CAS |
352017-52-8 |
|---|---|
Formule moléculaire |
C14H3F6NO2 |
Poids moléculaire |
331.17 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C14H3F6NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
Clé InChI |
YSJCNZQEYLMVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
SMILES canonique |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Synonymes |
CPS 49 CPS-49 CPS49 compound |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-9-benzyl-8-hydroxy-2-[(2-hydroxyethyl)thio]purine](/img/structure/B1244223.png)
![3-[1-[2-[(2R)-4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1244225.png)




![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)



![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
